5,8-Bis(methylsulfanyl)quinoline
Description
5,8-Bis(methylsulfanyl)quinoline is a quinoline derivative featuring methylsulfanyl (-SMe) groups at the 5- and 8-positions of the heteroaromatic ring. This substitution pattern distinguishes it from other quinoline-based compounds, as the 5,8-positions are electronically and sterically distinct from the more commonly substituted 4-, 6-, or 7-positions. The methylsulfanyl groups are moderately electron-donating due to sulfur's lone pairs, which may influence the compound's reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
5825-29-6 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
5,8-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 |
InChI Key |
LJFUNWAVQGLAMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(methylsulfanyl)quinoline typically involves the introduction of methylsulfanyl groups into the quinoline ring. One common method is the reaction of quinoline with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Bis(methylsulfanyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Substituted Quinolines (e.g., Chloroquine, Hydroxychloroquine)
Chloroquine and hydroxychloroquine feature a 4-position substitution with piperazine or oxazine rings. The 4-position is proximal to the quinoline nitrogen, enabling strong electronic interactions with biological targets (e.g., KEAP1 protein in ). This positional difference may alter binding affinity in therapeutic applications .
6,7-Substituted Quinoline-5,8-diones
Compounds like 6,7-bis(alkylthio)quinoline-5,8-dione (e.g., 3j, 42% yield) have sulfur substituents at the 6- and 7-positions, adjacent to the quinone moiety. The quinone structure introduces electron-withdrawing carbonyl groups, significantly altering redox properties compared to 5,8-Bis(methylsulfanyl)quinoline. FT-IR spectra of quinoline-5,8-diones show two distinct C=O peaks (~1700–1650 cm⁻¹), whereas non-dione derivatives like this compound lack these features .
Functional Group Variations
5,8-Bis[(trimethylsilyl)ethynyl]quinoline
This derivative replaces methylsulfanyl groups with trimethylsilyl-ethynyl (-C≡C-SiMe₃) substituents. The ethynyl groups are linear and electron-withdrawing, contrasting with the bent, electron-donating -SMe groups.
5,8-Difluoroquinoline
Fluorine atoms at the 5,8-positions are strongly electron-withdrawing, reducing the quinoline ring's basicity. This contrasts with the electron-donating -SMe groups, which may enhance π-π stacking interactions in biological systems. The molecular weight (165.14 g/mol) is significantly lower than this compound, influencing solubility and diffusion rates .
5,8-bis(5-bromo-2-thienyl)quinoxaline
Though a quinoxaline derivative, this compound highlights the impact of bulky, electron-deficient substituents (bromothienyl groups). The bromine and thiophene moieties introduce steric hindrance and polarizability, differing from the smaller, less polar -SMe groups in this compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
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